

# NMS-P515: A Comparative Guide to its Off-Target Kinase Inhibition Profile

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## Compound of Interest

Compound Name: NMS-P515

Cat. No.: B15588095

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This guide provides a comparative analysis of the PARP-1 inhibitor **NMS-P515** and its off-target kinase inhibition profile. Due to the limited publicly available data on the comprehensive kinase screening of **NMS-P515**, this guide focuses on comparing its primary target activity with the well-documented off-target kinase profiles of other clinically approved PARP inhibitors: Olaparib, Rucaparib, and Niraparib. Understanding the off-target effects of small molecule inhibitors is crucial for predicting potential polypharmacology, off-target toxicities, and opportunities for drug repurposing.

## Introduction to NMS-P515

**NMS-P515** is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.<sup>[1]</sup> It exhibits high potency in both biochemical and cellular assays, with a reported  $K_d$  of 16 nM and a cellular  $IC_{50}$  of 27 nM in HeLa cells.<sup>[1][2]</sup> Its primary mechanism of action involves the inhibition of PARP-1's catalytic activity, which leads to the accumulation of DNA damage and is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.<sup>[1]</sup>

While the on-target potency of **NMS-P515** is well-characterized, a comprehensive screen of its off-target activity against a broad panel of kinases is not readily available in the public domain. This guide, therefore, presents a comparative view by summarizing the known off-target kinase profiles of other prominent PARP inhibitors to highlight the importance of such characterization.

## Comparative Analysis of Off-Target Kinase Inhibition

The following tables summarize the on-target potency of **NMS-P515** against PARP-1 and the off-target kinase inhibition profiles of Olaparib, Rucaparib, and Niraparib. This comparative data is essential for researchers selecting specific PARP inhibitors for their studies, as off-target effects can significantly influence experimental outcomes and clinical applications.

Table 1: On-Target Potency of **NMS-P515** and Comparator PARP Inhibitors

Compound	Primary Target	Kd (nM)	Cellular IC50 (nM)
NMS-P515	PARP-1	16[1]	27[1][2]
Olaparib	PARP-1	5	~10
Rucaparib	PARP-1	1.4	~10
Niraparib	PARP-1/2	<1	~4

Table 2: Off-Target Kinase Inhibition Profiles of Comparator PARP Inhibitors

Data presented as IC50 values in  $\mu\text{M}$  from various kinase screening panels. The absence of a value indicates that significant inhibition was not reported in the cited studies.

Kinase Target	Olaparib	Rucaparib	Niraparib
PIM1	>10[3]	1.2[3][4]	-
PIM2	>10[3]	7.7[3][4]	-
PRKD2	>10[3]	9.7[3][4]	-
DYRK1A	>10[3]	1.4[3][4]	Potent Inhibitor[5]
DYRK1B	-	Potent Inhibitor[5]	Potent Inhibitor[5]
CDK1	>10[3]	1.4[3][4]	-
CDK9	>10[3]	2.7[3][4]	-
CDK16	-	Potent Inhibitor[5]	-
HIPK2	>10[3]	4.4[3][4]	-
CK2	>10[3]	7.8[3][4]	-
ALK	>10[3]	18[3][4]	-
PIM3	-	Potent Inhibitor[5]	-

#### Interpretation:

- **NMS-P515:** While highly potent against its primary target, PARP-1, its kinase selectivity remains to be publicly detailed.
- **Olaparib:** Demonstrates high selectivity for PARP enzymes with minimal off-target kinase activity reported in the compared studies.[3][5]
- **Rucaparib:** Exhibits a broader off-target profile, inhibiting several kinases in the low micromolar range, including members of the PIM, DYRK, and CDK families.[3][4][5]
- **Niraparib:** Also shows off-target activity against kinases, notably the DYRK family.[5]

## Experimental Protocols

The assessment of off-target kinase inhibition is critical for the preclinical development of any small molecule inhibitor. Below are generalized methodologies for key experiments used to determine kinase inhibition profiles.

## In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase.

- **Reaction Setup:** A purified recombinant kinase is incubated with a specific peptide substrate, the test compound (e.g., **NMS-P515**) at various concentrations, and  $\gamma$ -33P-ATP in a buffered solution.
- **Incubation:** The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the remaining  $\gamma$ -33P-ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing away the unincorporated ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

## Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.

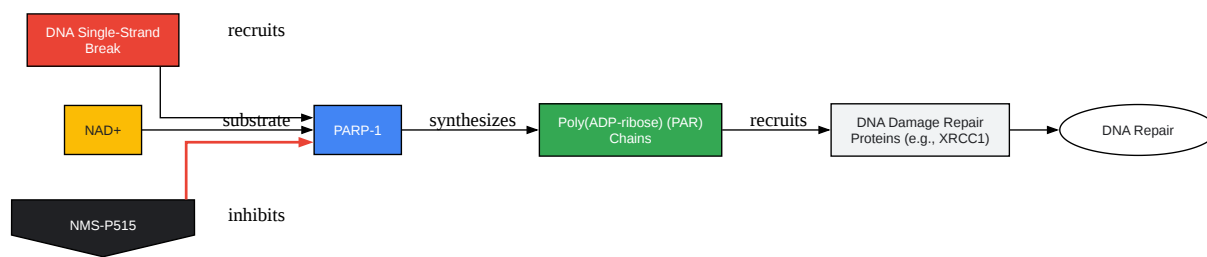
- **Assay Principle:** The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound.
- **Competition:** The test compound competes with the immobilized ligand for binding to the kinase.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of

bound kinase indicates stronger competition from the test compound.

- Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound or as a dissociation constant (Kd).

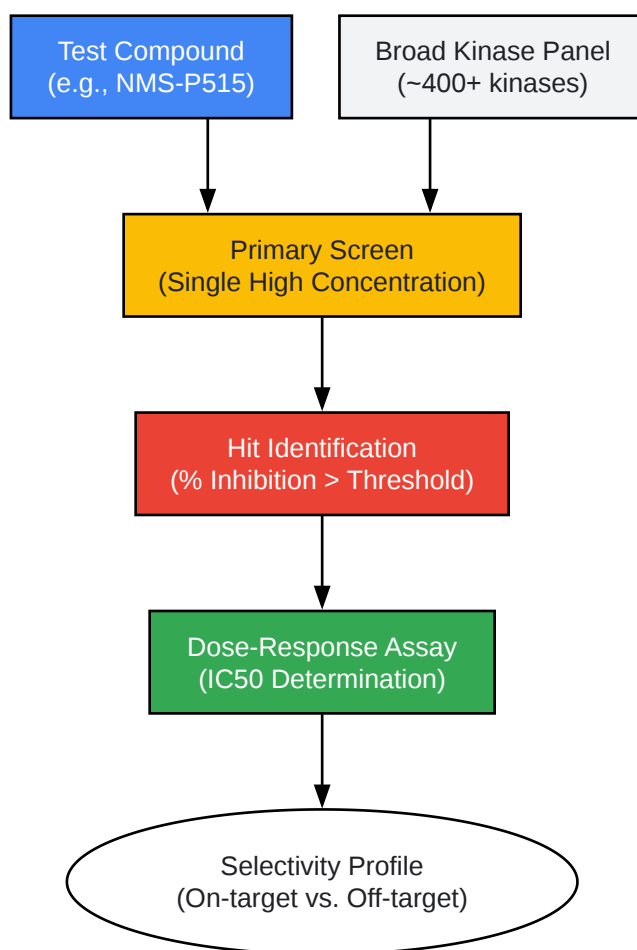
## Visualizations

The following diagrams illustrate the PARP-1 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.



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PARP-1 signaling at a DNA single-strand break and its inhibition by **NMS-P515**.



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